molecular formula C20H24ClN3O B5223799 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea

Cat. No.: B5223799
M. Wt: 357.9 g/mol
InChI Key: RUEKSHQCNSAUCA-UHFFFAOYSA-N
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Description

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl chloride reacts with the piperidine ring.

    Formation of the Phenylurea Moiety: The final step involves the reaction of the substituted piperidine with phenyl isocyanate to form the phenylurea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylurea moiety.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, or other nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with hydrogenated phenylurea moiety

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom

Scientific Research Applications

3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-({1-[(4-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea: Similar structure with a different position of the chlorine atom.

    3-({1-[(3-Bromophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea: Similar structure with a bromine atom instead of chlorine.

    3-({1-[(3-Methylphenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 3-({1-[(3-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-18-6-4-5-17(13-18)15-24-11-9-16(10-12-24)14-22-20(25)23-19-7-2-1-3-8-19/h1-8,13,16H,9-12,14-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEKSHQCNSAUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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